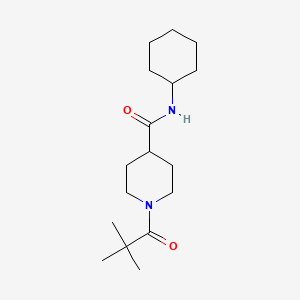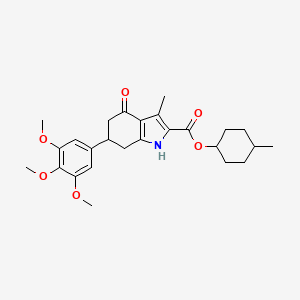
N-cyclohexyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-cyclohexyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, also known as CPP-109, is a small molecule drug that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of drugs known as HDAC inhibitors, which have been shown to have a wide range of effects on gene expression and cellular function.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is thought to involve inhibition of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, N-cyclohexyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide may alter the expression of genes involved in addiction and other neurological disorders, leading to a reduction in symptoms.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on gene expression, this compound has been shown to alter the activity of various neurotransmitters and signaling pathways in the brain. For example, N-cyclohexyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been shown to increase levels of the neurotransmitter GABA, which is involved in regulating anxiety and other aspects of behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide for use in laboratory experiments is its high purity and specificity. This compound has been extensively studied and characterized, and is known to have a specific mechanism of action that can be easily measured and quantified. However, one limitation of N-cyclohexyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is its relatively low yield in synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclohexyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide and related HDAC inhibitors. One area of interest is the development of more potent and selective HDAC inhibitors that may have even greater therapeutic potential for treating neurological disorders. Additionally, there is interest in exploring the potential use of HDAC inhibitors in combination with other drugs or behavioral therapies to enhance their effectiveness. Finally, there is ongoing research into the mechanisms of action of HDAC inhibitors and their effects on gene expression and cellular function, which may lead to new insights into the underlying causes of neurological disorders and potential new targets for drug development.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been studied extensively for its potential use in treating addiction and other neurological disorders. In particular, this compound has been shown to be effective in reducing cocaine and alcohol self-administration in animal models, suggesting that it may have potential as a treatment for substance abuse disorders. Additionally, N-cyclohexyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been studied for its potential use in treating other disorders such as Huntington's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-17(2,3)16(21)19-11-9-13(10-12-19)15(20)18-14-7-5-4-6-8-14/h13-14H,4-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIBPLQHQOORKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4654132.png)
![ethyl 1-ethyl-6-({[4-(4-fluorophenyl)-2-pyrimidinyl]thio}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4654138.png)
![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide](/img/structure/B4654143.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4654149.png)
![3-[1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4654161.png)
![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4654166.png)
![methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4654167.png)
![(2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4654169.png)

![2-(3,5-dimethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4654176.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4654184.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4654193.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4654198.png)
![N-[5-({[2-(4-chlorophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B4654220.png)